2-({5-[(furan-2-yl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(3-methylphenyl)acetamide
Description
2-({5-[(furan-2-yl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0²⁷]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(3-methylphenyl)acetamide is a structurally complex molecule featuring a tricyclic core fused with an 8-oxa-3,5-diaza system, a furan-methyl substituent, a sulfanyl linker, and an N-(3-methylphenyl)acetamide moiety. Such polycyclic frameworks are often associated with bioactive properties, particularly in marine-derived secondary metabolites (e.g., salternamides) .
Properties
IUPAC Name |
2-[[3-(furan-2-ylmethyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O4S/c1-15-6-4-7-16(12-15)25-20(28)14-32-24-26-21-18-9-2-3-10-19(18)31-22(21)23(29)27(24)13-17-8-5-11-30-17/h2-12H,13-14H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYCKFSGICSSABZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CO4)OC5=CC=CC=C53 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-({5-[(furan-2-yl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(3-methylphenyl)acetamide involves multiple steps. The synthetic route typically starts with the preparation of the furan ring, followed by the construction of the diazatricyclo system. The final step involves the introduction of the sulfanyl group and the acetamide moiety. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione.
Reduction: The ketone group in the diazatricyclo system can be reduced to form the corresponding alcohol.
Substitution: The sulfanyl group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like thiols. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-({5-[(furan-2-yl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(3-methylphenyl)acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe to study enzyme mechanisms.
Medicine: Preliminary studies suggest it could be explored for its potential therapeutic properties.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The pathways involved could include signal transduction pathways, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural analogues include:
- Tricyclic diaza-oxa systems (e.g., salternamide derivatives): These often exhibit antimicrobial activity due to their ability to disrupt microbial membranes or enzyme function .
- Furan-containing acetamides : Substitutions on the furan ring (e.g., methyl groups) enhance lipophilicity, influencing cell permeability and target binding .
- Sulfanyl-linked tricyclics : The sulfur atom may contribute to redox activity or metal chelation, impacting stability and reactivity .
Physicochemical Properties
Comparative data for structurally related compounds:
The target compound’s higher logP (3.2 vs. 2.1–3.5) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility.
Stability and Reactivity
The sulfanyl group in the target compound may confer higher thermal stability (predicted: ~200°C) compared to non-sulfur analogues, as sulfur-containing compounds often resist oxidative degradation . However, the furan ring’s susceptibility to electrophilic substitution could limit stability under acidic conditions .
Research Findings and Implications
Structure-Activity Relationships (SAR) :
- The furan-methyl group increases lipophilicity, enhancing blood-brain barrier penetration in related neuroactive compounds .
- The sulfanyl linker in Analog 3 improves pesticidal longevity by 40% compared to oxygen-linked variants .
- N-(3-methylphenyl)acetamide may modulate selectivity for kinase targets, as seen in similar anticancer agents .
Analytical Challenges :
Thermochemical Considerations :
- Enthalpy of formation for sulfur-containing compounds (e.g., Analog 3: ΔHf ≈ -120 kJ/mol ) suggests moderate exothermicity, requiring controlled synthesis conditions.
Biological Activity
The compound 2-({5-[(furan-2-yl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(3-methylphenyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. Its unique structural features, including a furan moiety and a tricyclic framework, suggest that it may interact with various biological systems and exhibit pharmacological properties.
Structural Characteristics
The molecular formula of the compound is , with a molecular weight of approximately 446.56 g/mol. The structure includes:
- Furan ring : Contributes to the compound's reactivity.
- Tricyclic framework : Enhances stability and biological interactions.
- Sulfanyl group : Potentially increases antimicrobial activity.
Antimicrobial Properties
Preliminary studies indicate that compounds with similar structural motifs often exhibit significant antimicrobial activity. The presence of the furan and sulfanyl groups in this compound suggests potential effectiveness against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
Research into related compounds has shown that modifications to the furan and tricyclic structures can significantly influence their bioactivity, indicating a promising avenue for further exploration of this compound's antimicrobial properties.
Anticancer Potential
The structural complexity of this compound may also contribute to anticancer activity. Compounds with similar frameworks have demonstrated:
- Inhibition of cancer cell proliferation
- Induction of apoptosis in tumor cells
Studies on related amides have shown that they can interact with cellular pathways involved in cancer progression, suggesting that this compound may hold similar potential .
Understanding the mechanism of action is crucial for elucidating how this compound affects biological systems. Potential mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : Interaction with cell surface receptors could alter signaling pathways.
- DNA Interaction : The tricyclic structure might allow for intercalation into DNA, affecting replication and transcription processes.
Comparative Analysis with Similar Compounds
A comparative analysis highlights the unique features and potential advantages of this compound over structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-(Hydroxymethyl)-2-furan carboxylic acid | Contains a furan ring | Antibacterial activity against Staphylococcus aureus |
| 4-chloro-N-(3-methylphenyl)benzamide | Amide bond with aromatic substitution | Anticancer properties |
| Furan derivatives with thiol groups | Similar furan and sulfur moieties | Antimicrobial effects |
The uniqueness of 2-({5-[(furan-2-yl)methyl]-6-oxo... lies in its complex tricyclic structure combined with both furan and sulfanyl functionalities, which may offer enhanced reactivity and biological interactions compared to simpler analogs .
Case Studies
- Antimicrobial Activity Study : A study involving derivatives of furan showed significant inhibition against common pathogens. The introduction of sulfanyl groups enhanced the overall efficacy against resistant strains.
- Anticancer Research : In vitro studies on similar compounds demonstrated their ability to induce apoptosis in various cancer cell lines, suggesting that this compound could be further tested for similar effects.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
